3-Phenylpropyl trifluoroacetate
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Overview
Description
3-Phenylpropyl trifluoroacetate is an organic compound characterized by the presence of a trifluoroacetate group attached to a 3-phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl trifluoroacetate typically involves the esterification of 3-phenylpropanol with trifluoroacetic acid or its derivatives. One common method is the reaction of 3-phenylpropanol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 3-phenylpropanol and trifluoroacetic acid.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The trifluoroacetate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-Phenylpropanol and trifluoroacetic acid.
Reduction: 3-Phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Materials Science: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 3-Phenylpropyl trifluoroacetate involves its interaction with various molecular targets depending on the context of its use. For instance, in organic synthesis, it acts as an electrophile in substitution reactions. The trifluoroacetate group can enhance the reactivity of the compound by stabilizing the transition state and facilitating the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropyl acetate: Similar structure but with an acetate group instead of a trifluoroacetate group.
3-Phenylpropyl benzoate: Contains a benzoate group instead of a trifluoroacetate group.
3-Phenylpropyl butyrate: Features a butyrate group instead of a trifluoroacetate group
Uniqueness
3-Phenylpropyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
64806-62-8 |
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Molecular Formula |
C11H11F3O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-phenylpropyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)10(15)16-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
NEKCJNCVAWRBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C(F)(F)F |
Origin of Product |
United States |
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